molecular formula C6H13NO2 B8395583 2-(Ethylamino)ethyl acetate

2-(Ethylamino)ethyl acetate

Cat. No.: B8395583
M. Wt: 131.17 g/mol
InChI Key: KGAJEEQMXGQUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)ethyl acetate is an organic compound characterized by an ethylamino group (-NHCH₂CH₃) attached to an ethyl acetate backbone. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.18 g/mol (calculated). The compound is likely a liquid at room temperature, similar to its dimethylamino counterpart . Applications include its use as a monomer in thermoresponsive polymers, where the ethylamino group influences solubility and phase transitions .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(ethylamino)ethyl acetate

InChI

InChI=1S/C6H13NO2/c1-3-7-4-5-9-6(2)8/h7H,3-5H2,1-2H3

InChI Key

KGAJEEQMXGQUBR-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

2-(Dimethylamino)ethyl Acetate

Molecular Formula: C₆H₁₃NO₂ . Key Differences:

  • Substituent: A dimethylamino group (-N(CH₃)₂) replaces the ethylamino group.
  • Physical Properties: Liquid state, similar molecular weight (131.18 g/mol) but higher polarity due to the dimethylamino group .
  • Applications: Used as an intermediate in organic synthesis and pharmaceuticals. Its higher polarity enhances solubility in polar solvents compared to the ethylamino variant .
  • Safety : Classified under UN3302 as a toxic substance, requiring careful handling .

2-(2-Chloroethoxy)ethyl Acetate

Molecular Formula : C₆H₁₁ClO₃ .
Key Differences :

  • Substituent: A chloroethoxy group (-OCH₂CH₂Cl) replaces the ethylamino group.
  • Physical Properties : Higher molecular weight (166.60 g/mol) and increased stability due to the chlorine atom .
  • Applications : Primarily used in industrial chemical synthesis. The chlorine atom may confer resistance to hydrolysis but introduces environmental toxicity concerns .

2-Ethoxyethyl Acetate

Molecular Formula : C₆H₁₂O₃ .
Key Differences :

  • Substituent: An ethoxy group (-OCH₂CH₃) replaces the ethylamino group.
  • Physical Properties : Lower molecular weight (132.16 g/mol) and higher volatility, making it a common solvent in coatings and adhesives .
  • Applications: Widely used as a non-reactive solvent due to its low toxicity and excellent miscibility with organic compounds .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Physical State Applications Safety Profile
2-(Ethylamino)ethyl acetate C₆H₁₃NO₂ 131.18 -NHCH₂CH₃ Liquid Polymer synthesis Limited data
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ 131.18 -N(CH₃)₂ Liquid Pharmaceutical intermediates Toxic (UN3302)
2-(2-Chloroethoxy)ethyl acetate C₆H₁₁ClO₃ 166.60 -OCH₂CH₂Cl Liquid Industrial synthesis Environmental hazards
2-Ethoxyethyl acetate C₆H₁₂O₃ 132.16 -OCH₂CH₃ Liquid Solvent in coatings Low toxicity

Key Findings and Implications

Substituent Effects: Amino Groups: Ethylamino and dimethylamino groups enhance solubility in aqueous systems, making them suitable for polymer chemistry . Dimethylamino variants exhibit higher polarity, while ethylamino derivatives may offer better biocompatibility. Chloro and Ethoxy Groups: Chloro substituents increase stability but raise toxicity concerns, whereas ethoxy groups improve volatility for solvent applications .

Synthetic Utility: this compound is critical in synthesizing thermoresponsive polymers, where its amino group facilitates pH-sensitive behavior . In contrast, 2-(dimethylamino)ethyl acetate is preferred in drug synthesis due to its reactive dimethylamino group .

Safety and Handling: Amino-containing compounds (e.g., dimethylamino derivatives) often require stringent safety protocols due to toxicity . Ethoxyethyl acetate, with low toxicity, is safer for industrial solvent use .

Preparation Methods

Nucleophilic Substitution of Haloethyl Acetate

This two-step approach begins with the synthesis of chloroethyl acetate, followed by displacement of the chloride with ethylamine.

Step 1: Synthesis of Chloroethyl Acetate

  • Reagents : Ethylene glycol monoacetate reacted with thionyl chloride (SOCl₂) in DCM at 40°C .

  • Yield : 85–90% after distillation under reduced pressure (118–120°C at 8 mmHg) .

Step 2: Amination

  • Reagents : Chloroethyl acetate (1 eq.) and ethylamine (2 eq.) in dimethylformamide (DMF) with K₂CO₃ at 60°C .

  • Mechanism : SN2 displacement of chloride by ethylamine.

  • Yield : 60–65% after solvent removal and vacuum distillation.

Optimization :

  • Catalytic phase-transfer agents (e.g., Aliquat 336) improve reaction rates in biphasic systems .

Transesterification of Vinyl Acetate

A greener alternative employs enzymatic transesterification using lipases, which avoids harsh reagents.

Reaction Conditions :

  • Catalyst : Immobilized Candida antarctica lipase B (Novozym 435).

  • Substrates : Vinyl acetate (1.5 eq.) and 2-(ethylamino)ethanol in tert-butyl methyl ether at 40°C.

  • Yield : 80–85% after 24 hours .

Advantages :

  • Enzymatic specificity prevents N-acetylation.

  • Solvent-free variants reduce waste generation.

Reductive Amination of Glycolaldehyde Acetate

This method involves the reductive amination of glycolaldehyde acetate with ethylamine, using hydrogen gas and a catalyst.

Reaction Conditions :

  • Catalyst : 5% Pd/C or Raney nickel in methanol at 50°C under 3 atm H₂ .

  • Yield : 55–60% after filtration and distillation.

Limitations :

  • Over-reduction to ethylaminoethanol may occur if reaction time exceeds 12 hours.

Comparative Analysis of Methods

MethodReagents/ConditionsYieldScalabilityEnvironmental Impact
Direct AcetylationAcCl, Et₃N, DCM, 0–25°C70–75%HighModerate (HCl waste)
Nucleophilic SubstitutionClCH₂CH₂OAc, EtNH₂, K₂CO₃, DMF, 60°C60–65%ModerateHigh (halogenated byproducts)
TransesterificationVinyl acetate, lipase, 40°C80–85%LowLow
Reductive AminationGlycolaldehyde acetate, H₂, Pd/C, 50°C55–60%ModerateModerate (H₂ handling)

Industrial Considerations

  • Cost Efficiency : Direct acetylation and transesterification are preferred for large-scale production due to reagent availability and lower energy inputs .

  • Purity Requirements : Silica gel chromatography or distillation is critical for pharmaceutical-grade material, where impurities must be <0.1% .

Q & A

Q. What are the recommended methods for synthesizing 2-(Ethylamino)ethyl acetate in a laboratory setting?

Methodological Answer: A common approach involves the esterification of 2-(ethylamino)ethanol with acetic acid or acetyl chloride under controlled conditions. For example:

  • Step 1: React 2-(ethylamino)ethanol with acetyl chloride in anhydrous ethyl acetate at 0–5°C to minimize side reactions (e.g., over-acetylation) .
  • Step 2: Neutralize excess acid using a weak base (e.g., sodium bicarbonate) and isolate the product via liquid-liquid extraction.
  • Step 3: Purify the compound via fractional distillation or column chromatography.

Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents degradation
SolventAnhydrous ethyl acetateReduces hydrolysis
Molar Ratio (Alcohol:Acid)1:1.2Maximizes esterification

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic signals:
  • δ 1.1–1.3 ppm (triplet, –CH₂CH₃ from ethylamino group).
  • δ 2.05 ppm (singlet, acetate methyl group).
  • δ 3.4–3.6 ppm (multiplet, –CH₂– adjacent to the amine) .
    • ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and amine-bearing carbons (δ 40–50 ppm).
  • Infrared (IR) Spectroscopy:
    • Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C–O ester bond) .

Validation: Compare experimental data with reference spectra from databases like NIST Chemistry WebBook .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

  • pH Sensitivity: Hydrolysis accelerates under acidic or alkaline conditions. For example:
    • Hydrolysis rate increases by 3× at pH < 3 or pH > 9, forming 2-(ethylamino)ethanol and acetic acid .
  • Temperature: Store at 2–8°C in amber vials to minimize thermal degradation and photolysis.
  • Moisture: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis.

Table 2: Stability Under Different Conditions

ConditionHalf-Life (Days)Degradation Products
pH 7, 25°C180None detected
pH 2, 25°C60Acetic acid, 2-(ethylamino)ethanol
pH 10, 25°C45Same as above

Advanced Research Questions

Q. How can contradictory findings regarding the optimal pH for this compound stability be resolved through systematic experimental design?

Methodological Answer:

  • Controlled Replicates: Conduct stability studies in triplicate across pH 2–12 (increments of 1 pH unit) using buffer solutions.
  • Analytical Consistency: Use HPLC with UV detection (λ = 210 nm) to quantify degradation products, ensuring calibration curves are validated .
  • Statistical Analysis: Apply ANOVA to compare degradation rates and identify pH ranges with significant discrepancies.

Case Study: A 2023 study resolved contradictions by identifying that impurities in buffer salts (e.g., phosphate vs. acetate buffers) skewed earlier results .

Q. What computational approaches are suitable for predicting the reactivity of this compound in complex biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or proteins to predict membrane permeability or binding affinities .
  • Density Functional Theory (DFT): Calculate reaction pathways for hydrolysis or enzymatic cleavage, focusing on transition-state energies .
  • Tools: Software like Gaussian or GROMACS, parameterized with force fields (e.g., AMBER) for amine-containing esters .

Example Prediction: DFT studies suggest the ester group undergoes nucleophilic attack by serine hydrolases, with activation energy ~25 kcal/mol .

Q. What methodologies enable the quantification of this compound in multicomponent reaction mixtures without interference?

Methodological Answer:

  • Chromatographic Separation:
    • GC-MS: Use a polar capillary column (e.g., DB-WAX) to resolve peaks from co-eluting esters .
    • HPLC-MS/MS: Employ a C18 column with 0.1% formic acid in acetonitrile/water for ionization efficiency .
  • Sample Preparation: Derivatize the amine group with dansyl chloride to enhance detection sensitivity .

Validation: Spike recovery tests (90–110%) and limit of detection (LOD < 0.1 µg/mL) ensure method robustness .

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